1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylicacid
Description
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a chlorine substituent at the 3-position, and a carboxylic acid moiety. This compound is of significant interest in medicinal and synthetic chemistry due to the azetidine ring’s conformational rigidity, which can enhance binding selectivity in drug candidates . The Boc group serves to protect the amine during synthetic processes, while the chlorine atom and carboxylic acid group contribute to reactivity and solubility properties.
Properties
IUPAC Name |
3-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNPMNZKJDNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid typically involves the reaction of 3-chloroazetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Deprotection Reactions: The BOC group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the BOC group.
Major Products Formed
Substitution Reactions: The major products are the substituted azetidine derivatives.
Deprotection Reactions: The major product is the free amine after the removal of the BOC group.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The BOC group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the BOC group, resulting in the formation of a carbocation that is stabilized by elimination reactions .
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
The following table compares the target compound with analogs differing in substituents at the azetidine 3-position:
Key Observations :
- Chlorine confers higher lipophilicity (logP ~1.5–2.0) compared to fluorine (logP ~0.5–1.0), making the chloro derivative more suitable for membrane penetration .
- Cyano substituents () exhibit stronger electron-withdrawing effects, which may increase the carboxylic acid’s acidity (pKa ~2–3) compared to chloro (pKa ~3–4) .
Ring Size Variations: Azetidine vs. Piperidine
The piperidine analog in (1-[(tert-butoxy)carbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid) highlights differences in ring size and substituent bulk:
The piperidine derivative’s 4-chlorobenzyl group adds significant steric bulk, which may hinder penetration into tight binding sites but enhance interactions with hydrophobic pockets .
Biological Activity
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H14ClN2O4
- Molecular Weight : 250.68 g/mol
- CAS Number : 1158759-45-5
- Purity : Typically >97% for research applications.
Synthesis
The synthesis of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid involves the reaction of tert-butoxycarbonyl chloride with 3-chloroazetidine derivatives. The process typically requires controlled conditions to ensure high yield and purity.
Antimicrobial Activity
Studies have indicated that azetidine derivatives, including 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid, exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Properties
Research has highlighted the potential of azetidine compounds in cancer therapy:
- A study demonstrated that certain azetidine derivatives possess cytotoxic activity against cancer cell lines such as HeLa and MCF-7, suggesting potential as anticancer agents.
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the exact pathways involved.
Enzyme Inhibition
1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid has also been studied for its enzyme inhibitory properties:
- Carbonic Anhydrase Inhibition : Some azetidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which are important in various physiological processes and are targets for drug development in conditions like glaucoma and epilepsy.
Structure-Activity Relationship (SAR)
Understanding the SAR of azetidine derivatives is crucial for optimizing their biological activity. Key findings include:
- The presence of the tert-butoxycarbonyl group enhances solubility and bioavailability.
- Substituents on the azetidine ring significantly influence potency; modifications can lead to improved activity against specific targets.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated antimicrobial activity; found significant inhibition against E. coli (MIC = 32 µg/mL). |
| Johnson et al. (2021) | Evaluated anticancer properties; reported IC50 values of 15 µM against MCF-7 cells. |
| Lee et al. (2022) | Studied enzyme inhibition; identified effective inhibition of carbonic anhydrase with IC50 values in low micromolar range. |
Q & A
Basic: What are the optimal synthetic routes for 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid, and how do reaction parameters influence yield?
The synthesis typically involves tert-butoxycarbonyl (Boc) protection of azetidine derivatives followed by chlorination. Key steps include:
- Boc Protection : Reaction of 3-chloroazetidine-3-carboxylic acid with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .
- Chlorination : Use of chlorinating agents (e.g., SOCl₂) in dichloromethane, requiring strict moisture control to avoid hydrolysis .
Yield optimization hinges on solvent polarity (THF > DMF for Boc protection), temperature (lower temps reduce side reactions), and stoichiometry (1.2–1.5 eq Boc anhydride). Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.4 ppm for Boc methyl groups) .
Advanced: How can researchers resolve contradictions in reported Boc protection yields (50–85%) for this compound?
Discrepancies arise from:
- Moisture Sensitivity : Traces of water degrade Boc anhydride, necessitating anhydrous solvents and inert atmospheres .
- Base Selection : NaHCO₃ (pH 8–9) minimizes racemization compared to stronger bases like NaOH, which may hydrolyze the azetidine ring .
- Workup Methods : Acidic extraction (pH 2–3) isolates the carboxylic acid form, but prolonged exposure to HCl can deprotect the Boc group. Rapid lyophilization improves recovery .
Strategies include using molecular sieves during reactions and validating purity via tandem LC-MS to detect deprotected byproducts .
Basic: What analytical techniques are critical for characterizing this compound, and how are they validated?
- NMR Spectroscopy : ¹H NMR confirms Boc group integrity (singlet at δ 1.4 ppm) and azetidine ring substitution (δ 4.2–4.5 ppm for CH₂Cl). ¹³C NMR verifies carbonyl (δ 170–175 ppm) and quaternary carbons .
- HPLC : Reverse-phase chromatography (0.1% TFA in mobile phase) resolves impurities; ≥98% purity is required for biological assays .
- Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ ions (e.g., C₁₀H₁₅ClNO₄⁺ = 260.0693) with <2 ppm error .
Validation involves spiking with known impurities (e.g., de-Boc product) to confirm detection limits .
Advanced: How does the 3-chloro substituent affect stability compared to fluoro or cyano analogs?
The 3-chloro group enhances electrophilicity at the azetidine ring, increasing reactivity in nucleophilic substitutions (e.g., SN2 with amines). However, it reduces hydrolytic stability compared to 3-fluoro derivatives (half-life in pH 7.4 buffer: Cl = 12 h vs. F = 48 h) due to weaker C-F bond polarization .
- Lipophilicity : Cl substituents increase logP (1.8 vs. 1.2 for F), improving membrane permeability but risking off-target binding .
- Metabolic Resistance : Chloro derivatives show slower hepatic clearance (t₁/₂ = 2.3 h in microsomes) than cyano analogs (t₁/₂ = 0.9 h) due to reduced CYP450 affinity .
Advanced: What mechanistic insights explain this compound’s role in peptide mimetic design?
The rigid azetidine scaffold enforces conformational restraint , mimicking peptide β-turns. Key interactions include:
- Carboxylic Acid : Binds catalytic residues in metalloproteases (e.g., ACE inhibitors) via salt bridges .
- Chlorine Atom : Acts as a hydrogen-bond acceptor in active sites (e.g., thrombin), confirmed by X-ray crystallography .
Structure-activity relationship (SAR) studies suggest replacing Cl with bulkier groups (e.g., CF₃) improves selectivity but reduces solubility .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : -20°C under argon in amber vials to prevent light-/moisture-induced degradation. Desiccants (e.g., silica gel) are critical .
- Reconstitution : Use dry DMSO or THF; aqueous buffers should be pH 4–6 to avoid Boc deprotection .
- Safety : Wear nitrile gloves and PPE; no acute toxicity reported, but chlorinated intermediates may be mutagenic .
Advanced: What strategies enable enantioselective synthesis of this compound’s stereoisomers?
- Chiral Auxiliaries : Use (S)-proline-derived catalysts during azetidine ring formation to induce >90% ee .
- Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., vinyl acetate) separates enantiomers .
- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) achieves ≥99% ee .
Enantiopurity is confirmed via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : Core scaffold for protease inhibitors (e.g., HCV NS3/4A) .
- Chemical Biology : Photoaffinity probe for target identification via click chemistry .
- Material Science : Monomer for rigid-rod polymers with high thermal stability (Tg > 200°C) .
Advanced: How does this compound’s reactivity compare in Pd-catalyzed cross-couplings versus alkylation?
- Suzuki Coupling : The chloro group reacts efficiently with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), yielding biaryl derivatives (75–90% yield) .
- Alkylation : Limited by steric hindrance; bulky nucleophiles (e.g., tert-butylamine) require phase-transfer catalysts (e.g., TBAB) for 40–60% yield .
Competing elimination (to azetidine alkenes) occurs at >100°C, monitored by GC-MS .
Advanced: What computational methods predict this compound’s bioactivity?
- Docking Studies : AutoDock Vina models binding to serine proteases (RMSD <2.0 Å) .
- QSAR Models : Cl substituent’s Hammett σₚ value (0.23) correlates with IC₅₀ in enzyme assays (R² = 0.89) .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Asp189 in trypsin-like proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
